6-Deoxy-6-fluoroascorbic acid 6-Deoxy-6-fluoroascorbic acid
Brand Name: Vulcanchem
CAS No.: 142474-58-6
VCID: VC0119110
InChI: InChI=1S/C6H7FO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,8-10H,1H2/t2-,5+/m0/s1/i7-1
SMILES: C(C(C1C(=C(C(=O)O1)O)O)O)F
Molecular Formula: C6H7FO5
Molecular Weight: 177.118

6-Deoxy-6-fluoroascorbic acid

CAS No.: 142474-58-6

Cat. No.: VC0119110

Molecular Formula: C6H7FO5

Molecular Weight: 177.118

* For research use only. Not for human or veterinary use.

6-Deoxy-6-fluoroascorbic acid - 142474-58-6

Specification

CAS No. 142474-58-6
Molecular Formula C6H7FO5
Molecular Weight 177.118
IUPAC Name (2R)-2-[(1R)-2-fluoranyl-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
Standard InChI InChI=1S/C6H7FO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,8-10H,1H2/t2-,5+/m0/s1/i7-1
Standard InChI Key QEEVTUIFEBAYPA-BTCDUBSXSA-N
SMILES C(C(C1C(=C(C(=O)O1)O)O)O)F

Introduction

Chemical Structure and Properties

Molecular Properties

6-Deoxy-6-fluoroascorbic acid is a fluorinated analog of ascorbic acid where the hydroxyl group at the 6-position is replaced with a fluorine atom. This strategic modification maintains the compound's essential biological properties while enabling detection through fluorine-based analytical techniques.

PropertyValue
Chemical FormulaC6H7FO5
CAS Number142474-58-6
Molecular Weight177.12 g/mol
XLogP3-0.6
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6
Rotatable Bond Count2
Exact Mass177.030286
Topological Polar Surface Area87
Heavy Atom Count12
Defined Atom Stereocenter Count2

The molecular structure retains the lactone ring characteristic of ascorbic acid, which is essential for its antioxidant properties and biological activity .

Crystal Structure

Crystallographic studies have provided detailed insights into the structural properties of 6-deoxy-6-fluoroascorbic acid. Crystals grown from nitromethane belong to the space group P2(1) with the following parameters:

  • a = 5.547(2) Å

  • b = 6.769(3) Å

  • c = 9.302(2) Å

  • β = 91.80(3)°

  • Z = 2 (formula units per unit cell)

Notably, the atomic coordinates, bond lengths and angles, hydrogen coordinates, and displacement parameters are remarkably similar to those of native ascorbic acid. This structural similarity explains why the compound effectively mimics ascorbic acid's biochemical behavior while providing the analytical advantages of the fluorine label .

Synthesis Methods

Radiolabeled Synthesis

For applications in imaging and metabolic tracing, a radiolabeled version (18F-DFA) has been developed through a one-pot synthesis method via nucleophilic displacement of a cyclic sulfate with no-carrier-added [18F]fluoride ion. This synthesis approach yields the following results:

This efficient radiosynthesis method enables the production of 18F-DFA suitable for positron emission tomography (PET) imaging and metabolic tracing studies.

Biochemical Properties and Behavior

Comparative Analysis with Ascorbic Acid

6-Deoxy-6-fluoroascorbic acid demonstrates remarkably similar biochemical properties to native ascorbic acid, making it an ideal analog for studying vitamin C metabolism:

PropertyComparison to Ascorbic Acid
UV Spectral PropertiesEssentially identical
Oxidation Kinetics (CuCl2-mediated)Essentially identical across different pH values
Biological TransportUtilizes the same sodium-dependent transport systems (SVCT)
Tissue DistributionSimilar pattern of accumulation in tissues with high ascorbic acid concentrations

These similarities validate the use of 6-deoxy-6-fluoroascorbic acid as a reliable tracer for studying ascorbic acid metabolism and distribution .

Oxidation and Degradation

High-resolution 19F-NMR spectroscopy (750 MHz with proton decoupling) has proven to be a powerful technique for detecting and characterizing these degradation products. The major oxidation product has been identified as fluoro-dehydroascorbic acid (F-DHA), with several additional degradation pathways leading to additional compounds .

Applications in Research

Metabolomic Mapping

6-Deoxy-6-fluoroascorbic acid has emerged as a valuable tool in metabolomic mapping, providing insights into the complex metabolic pathways of ascorbic acid. The fluorine label allows for sensitive detection using 19F-NMR spectroscopy, enabling researchers to track the formation and transformation of multiple metabolites simultaneously .

This approach has been particularly valuable in studying:

  • Ascorbic acid homeostasis in normal and disease states

  • Formation and identification of degradation products

  • Tissue-specific metabolism patterns

  • Effects of oxidative stress on vitamin C metabolism

Diabetes Research

Studies using 6-deoxy-6-fluoroascorbic acid have revealed significant insights into how diabetes affects ascorbic acid metabolism:

TissueEffect of Diabetes on Ascorbic Acid Oxidation
LiverDramatic increase (P < 0.01)
KidneyDramatic increase (P < 0.01)
SpleenDramatic increase (P < 0.01)
PlasmaDramatic increase (P < 0.01)
BrainTendency to decrease
Adrenal GlandsTendency to decrease
HeartTendency to decrease

These findings highlight tissue-specific differences in ascorbic acid metabolism under diabetic conditions. Additionally, diabetes dramatically increases urinary loss of the compound and relatively decreases most other urinary fluorine-labeled compounds derived from it .

Lens and Cataract Research

Research using 6-deoxy-6-fluoroascorbic acid has uncovered novel degradation pathways in the lens and aqueous humor. Studies with human lens epithelial cells (HLE-B3) and rat lenses exposed to hyperglycemic or oxidative stress have shown:

  • F-ASA and F-DHA are taken up into lens cells by sodium-dependent transporters

  • Glycemic stress catalyzes oxidation into a novel fluorinated compound at -212.4 ppm

  • F-DHA and F-DKG (fluoro-2,3-diketogulonate) form after glutathione depletion

  • Diabetic cataractous rat lenses show suppressed F-ASA uptake

These findings suggest the existence of a previously unknown ascorbic acid degradation pathway in the lens that is influenced by the nature of the oxidative stress present .

Cancer Research and PET Imaging

The radiolabeled variant, 18F-DFA, has demonstrated significant potential in cancer research, particularly for colorectal cancer (CRC):

  • 18F-DFA accumulates preferentially in cells with high expression of sodium-dependent vitamin C transporters 2 (SVCT2)

  • Unlabeled ascorbic acid competitively inhibits 18F-DFA uptake by CRC cells

  • PET imaging shows enhanced accumulation in tumors with high SVCT2 expression

  • The approach may help identify patients suitable for high-dose vitamin C treatment

These findings suggest that 18F-DFA can serve as a powerful radiotracer to identify tumors with high affinity for ascorbic acid, with SVCT2 potentially serving as a biomarker in this process .

Tissue Distribution and Biodistribution

Normal Tissue Distribution

Tissue distribution studies with 18F-DFA in rats have shown high uptake of radioactivity in several specific organs:

Organ/TissueRelative Uptake
Adrenal GlandsHigh
KidneysHigh
LiverHigh
Small IntestineHigh
BrainSlow and low (between 10-120 min post-injection)

This distribution pattern closely matches the known concentration profile of natural ascorbic acid in various tissues, further validating 6-deoxy-6-fluoroascorbic acid as an appropriate tracer for vitamin C metabolism .

Tumor Tissue Distribution

In mice bearing 3-methylcholanthrene-induced fibrosarcoma, 18F-DFA has demonstrated the ability to accumulate in tumor tissue, showing its potential utility as a cancer imaging agent . More specifically, in colorectal cancer models, the accumulation correlates with SVCT2 expression levels, with higher uptake observed in tumors overexpressing this transporter .

Future Research Directions

Based on the reviewed literature, several promising avenues for future research with 6-deoxy-6-fluoroascorbic acid emerge:

  • Structural characterization of the numerous degradation products detected in vivo

  • Further investigation of the novel degradation pathway discovered in lens tissue

  • Expansion of cancer imaging applications to additional tumor types

  • Development of therapeutic strategies based on ascorbic acid metabolism in specific cancer types

  • Investigation of potential correlations between diabetes complications and vitamin C metabolite profiles

These research directions could significantly enhance our understanding of vitamin C metabolism in health and disease while potentially leading to new diagnostic and therapeutic approaches.

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